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Compound of Interest

Compound Name: Methyl 3-methoxypropionate

Cat. No.: B1294447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
3-methoxypropionate, a versatile organic compound used in various industrial applications.

This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a core resource for compound identification, quality control,

and research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl 3-methoxypropionate
(C₅H₁₀O₃, Molecular Weight: 118.13 g/mol ).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the

molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.69 s 3H -OCH₃ (ester)

3.65 t 2H -OCH₂-

3.34 s 3H -OCH₃ (ether)

2.57 t 2H -CH₂-C=O

Note: Coupling constants were not explicitly available in the referenced spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

171.9 C=O (ester)

68.3 -OCH₂-

58.6 -OCH₃ (ether)

51.6 -OCH₃ (ester)

34.5 -CH₂-C=O

Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment

2980-2850 C-H stretch (alkane)

1740 C=O stretch (ester)

1200-1100 C-O stretch (ester and ether)
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Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

Mass-to-Charge Ratio (m/z) Putative Fragment Assignment

118 [M]⁺ (Molecular Ion)

87 [M - OCH₃]⁺

74 [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement)

59 [COOCH₃]⁺

45 [CH₂OCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of methyl 3-methoxypropionate (approximately 10-20 mg for

¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0.00 ppm).

Instrumentation and Acquisition:

Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz instrument.

¹H NMR: The spectrum is acquired using a standard pulse sequence. Data is typically

collected over a spectral width of 0-10 ppm.

¹³C NMR: The spectrum is acquired with proton decoupling to simplify the signals to single

lines for each unique carbon atom. A wider spectral width, typically 0-200 ppm, is used.
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Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Sample Preparation: As methyl 3-methoxypropionate is a liquid, a small drop is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The

sample is then applied, and the sample spectrum is collected. Data is typically acquired over

the mid-infrared range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of methyl 3-methoxypropionate is prepared in a volatile

organic solvent, such as dichloromethane or ethyl acetate.

Instrumentation and Method:

Gas Chromatograph (GC): An aliquot of the prepared sample (typically 1 µL) is injected into

the GC inlet. The GC is equipped with a capillary column suitable for separating volatile

organic compounds (e.g., a DB-5ms column). The oven temperature is programmed to ramp

from a low initial temperature to a higher final temperature to ensure the separation of

components.

Mass Spectrometer (MS): The eluent from the GC column is introduced into the ion source of

the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for

fragmenting the sample molecules. The resulting ions are then separated by a mass

analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound like methyl 3-methoxypropionate.
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Sample Preparation

Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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